![molecular formula C14H20F6N3O3P B1532338 O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate CAS No. 208462-94-6](/img/structure/B1532338.png)
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Overview
Description
“O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate” is a versatile chemical compound used in scientific research. With its unique properties, it finds applications in various fields like organic synthesis, drug discovery, and materials science. It is a coupling reagent for peptide synthesis giving low racemization .
Molecular Structure Analysis
The molecular structure of this compound is complex. Its empirical formula is C14H20BF4N3O3 . The exact structure can be determined using various spectroscopic techniques, which are beyond the scope of this analysis.Chemical Reactions Analysis
This compound is used as a coupling reagent in peptide synthesis . This suggests that it participates in the formation of peptide bonds, which are crucial in the creation of proteins. The exact chemical reactions it undergoes during this process are not detailed in the search results.Physical And Chemical Properties Analysis
The compound has a melting point of 216-219 °C . It is typically stored at temperatures between 2-8°C . Its molecular weight is 365.13 .Scientific Research Applications
Pharmaceutical Research
HNTU is utilized in pharmaceutical research for its ability to modulate nucleophilic groups. This property is particularly useful in the synthesis of novel pharmaceuticals where precise control over the reactivity of different functional groups is essential. For example, HNTU’s modulating properties can inhibit the synthesis of inflammatory compounds, which could lead to the development of new anti-inflammatory drugs .
Cosmeceutical Applications
In the cosmeceutical industry, HNTU has shown promise due to its ability to bind to tetrapeptides and inhibit their demethylation. This interaction can lead to increased levels of growth factors, which are beneficial for skin health and rejuvenation. Research in this area explores the potential for HNTU to enhance the efficacy of anti-aging and skin repair treatments .
properties
IUPAC Name |
[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDTGXRAJEDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |
CAS RN |
208462-94-6 | |
Record name | Methanaminium, (dimethylamino)[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]dimethyl-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208462-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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